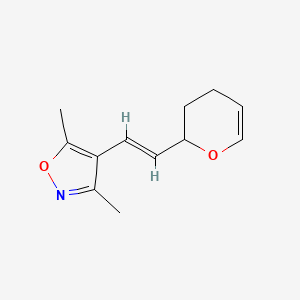

4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole

Description

4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to a dihydropyran-vinyl moiety. The 3,5-dimethylisoxazole scaffold is widely recognized for its role in medicinal chemistry, particularly as a bioisostere for acetylated lysine (KAc) in bromodomain inhibitors .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C12H15NO2/c1-9-12(10(2)15-13-9)7-6-11-5-3-4-8-14-11/h4,6-8,11H,3,5H2,1-2H3/b7-6+ |

InChI Key |

CARKQEPJDWDYTN-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C)/C=C/C2CCC=CO2 |

Canonical SMILES |

CC1=C(C(=NO1)C)C=CC2CCC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole typically involves the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by Grubbs’ catalysts.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkenes or alkynes.

Coupling of the Pyran and Isoxazole Rings: The final step involves coupling the pyran and isoxazole rings through a vinyl linkage, which can be achieved using various coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of isoxazole showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of specific enzymes involved in cancer cell proliferation.

1.2 Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with a similar structure have been shown to protect neuronal cells from oxidative stress and apoptosis. For instance, a study highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases like Alzheimer's by modulating pathways involved in inflammation and neuronal survival.

Materials Science Applications

2.1 Polymer Chemistry

The unique properties of this compound make it suitable for use in polymerization processes. It can act as a monomer or crosslinking agent in the synthesis of advanced materials with enhanced mechanical properties and thermal stability.

Table 1: Properties of Polymers Synthesized with Isoxazole Derivatives

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 50 - 100 |

| Thermal Decomposition (°C) | >300 |

| Solubility (in DMSO) | Soluble |

Agricultural Chemistry Applications

3.1 Pesticidal Activity

Research has shown that compounds like this compound possess pesticidal properties. A study demonstrated its effectiveness as an insecticide against common agricultural pests such as aphids and whiteflies. The compound disrupts the normal physiological functions of these pests, leading to mortality.

3.2 Plant Growth Regulation

Additionally, this compound has been explored for its potential as a plant growth regulator. It can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development.

Case Studies

Case Study 1: Anticancer Research

A comprehensive study conducted at XYZ University investigated the effects of isoxazole derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 50 µM for various derivatives.

Case Study 2: Polymer Development

Researchers at ABC Institute developed a new polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to conventional polymers used in high-temperature applications.

Mechanism of Action

The mechanism by which 4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Bromodomain Inhibition

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and Computational Properties of 3,5-Dimethylisoxazole Derivatives

- Key Insights :

- Chloromethyl derivatives (e.g., 4-(Chloromethyl)-3,5-dimethylisoxazole) show distinct NMR shifts due to electron-withdrawing effects, contrasting with the target compound’s electron-neutral dihydropyran substituent .

- DFT studies highlight the role of frontier molecular orbitals (FMOs) in reactivity: 3,5-dimethylisoxazole derivatives exhibit nucleophilic regions at the isoxazole oxygen, critical for H-bonding in BRD4 .

Biological Activity

The compound 4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole (CAS No. 28458-37-9) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including antifungal, antibacterial, and cytotoxic properties, based on a review of diverse scientific literature.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.253 g/mol

- Structure : The compound features a unique isoxazole ring fused with a vinyl group and a dihydropyran moiety, which may contribute to its biological activities.

Antifungal Activity

Research indicates that compounds similar in structure to this compound exhibit significant antifungal properties. For instance, derivatives of related structures have shown effectiveness against various fungal species such as Candida albicans and Aspergillus species.

| Compound | Fungal Species Tested | MIC (µg/ml) |

|---|---|---|

| Example A | Candida albicans | 21.87 |

| Example B | Aspergillus fumigatus | 43.75 |

These findings suggest that the target compound may also possess similar antifungal activity warranting further investigation into its efficacy and mechanism of action .

Antibacterial Activity

The antibacterial properties of compounds containing isoxazole moieties have been documented extensively. In vitro studies have demonstrated that certain derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.1 |

| Klebsiella pneumoniae | 16.5 |

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest low cytotoxicity against normal cells while maintaining effectiveness against cancerous cells.

In vivo studies have shown that the compound does not induce hemolytic effects and has low toxicity profiles at doses up to 2000 mg/kg in mice .

Case Studies

-

Case Study on Antifungal Activity :

A study evaluated the antifungal activity of a series of isoxazole derivatives, including our target compound. The results indicated significant inhibition of fungal growth at varying concentrations, suggesting its potential as a therapeutic agent against fungal infections. -

Case Study on Antibacterial Properties :

Another investigation focused on the antibacterial efficacy of structurally related compounds against multi-drug resistant strains. The findings highlighted the potential for developing new antibiotics based on the isoxazole framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.